![molecular formula C20H14O4 B076696 [1,1':3',1''-Terphenyl]-4,4''-dicarboxylic acid CAS No. 13215-72-0](/img/structure/B76696.png)
[1,1':3',1''-Terphenyl]-4,4''-dicarboxylic acid
Overview
Description
[1,1':3',1''-Terphenyl]-4,4''-dicarboxylic acid, also known as TDCA, is an organic compound that is widely used in various scientific research applications. It is a white, crystalline solid with a molecular weight of 310.3 g/mol and a melting point of 212-214°C. TDCA is a versatile compound that can be used in a variety of different experiments and research applications, including synthesis, drug discovery, and biochemical studies.
Scientific Research Applications
Building Block for Metal Organic Frameworks (MOFs)
This compound can be used as a building block for Metal Organic Frameworks (MOFs) . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are a kind of porous material and can be used in gas adsorption and separation technologies .
Gas Adsorption
The compound can be used in gas adsorption technologies . Due to its porous nature, it can be used to adsorb gases, making it useful in various industries, including environmental science and energy storage .
Gas Separation
In addition to gas adsorption, this compound can also be used in gas separation technologies . It can help in the separation of different gases based on their size and other properties .
Hydrogen Storage
The compound has been identified as a potential hydrogen storage material . At 77K, it has a hydrogen storage capacity of up to 7.5% . This makes it a promising material for energy storage applications .
Synthesis of Low Molecular Weight Semiconductors
The compound is used as a building block in the synthesis of low molecular weight semiconductors . These semiconductors have applications in various electronic devices .
Synthesis of Dendritic Polymers
This compound can also be used in the synthesis of dendritic polymers . Dendritic polymers are highly branched polymers with potential applications in drug delivery, catalysis, and materials science .
properties
IUPAC Name |
4-[3-(4-carboxyphenyl)phenyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O4/c21-19(22)15-8-4-13(5-9-15)17-2-1-3-18(12-17)14-6-10-16(11-7-14)20(23)24/h1-12H,(H,21,22)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHMRRYUOBRPAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60495271 | |
Record name | [1~1~,2~1~:2~3~,3~1~-Terphenyl]-1~4~,3~4~-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60495271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1':3',1''-Terphenyl]-4,4''-dicarboxylic acid | |
CAS RN |
13215-72-0 | |
Record name | [1~1~,2~1~:2~3~,3~1~-Terphenyl]-1~4~,3~4~-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60495271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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